3-benzyl-1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
CAS No.: 1251673-68-3
Cat. No.: VC11961516
Molecular Formula: C24H20N4O3S
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251673-68-3 |
|---|---|
| Molecular Formula | C24H20N4O3S |
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | 3-benzyl-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C24H20N4O3S/c1-15-8-9-18(12-16(15)2)22-25-20(31-26-22)14-27-19-10-11-32-21(19)23(29)28(24(27)30)13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3 |
| Standard InChI Key | DOUGELMBFOOTRM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)SC=C4)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)SC=C4)C |
Introduction
The compound 3-benzyl-1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione represents a hybrid molecule combining the structural elements of thienopyrimidine and oxadiazole scaffolds. Both these moieties are known for their significant pharmacological properties. Thienopyrimidines have been extensively studied for their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties . Similarly, oxadiazoles are recognized for their role in medicinal chemistry as potential anti-inflammatory and anticancer agents .
This article provides a comprehensive overview of the synthesis, structural characteristics, and potential biological activities of this compound based on available literature.
Anti-inflammatory Activity
Thienopyrimidines containing heterocyclic substitutions (like oxadiazoles) have shown significant anti-inflammatory effects in studies using bovine serum albumin denaturation assays. These compounds inhibit protein denaturation effectively compared to standard drugs like ibuprofen . The oxadiazole group contributes to this activity by enhancing molecular interactions with inflammatory mediators.
Anticancer Potential
The hybrid structure of thienopyrimidine and oxadiazole is promising for anticancer activity due to its ability to inhibit enzymes like COX-2 and induce apoptosis in cancer cells. Studies on similar compounds have demonstrated cytotoxicity against various cancer cell lines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume